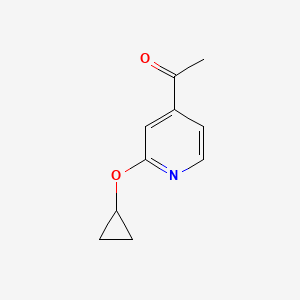
1-(2-Cyclopropoxypyridin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropoxypyridin-4-yl)ethanone is an organic compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its molecular formula is C10H11NO2, and it is known for its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropoxypyridin-4-yl)ethanone typically involves the reaction of 2-cyclopropoxypyridine with ethanone derivatives under controlled conditions. One common method includes the use of acetic acid and concentrated hydrochloric acid as reagents, with the reaction being carried out at elevated temperatures . Another approach involves the use of dichloromethane and aluminum chloride as catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous preparation systems where starting materials such as alpha-acetyl-gamma-butyrolactone undergo a series of chlorination and ring-opening reactions to yield the desired product . These methods are designed to optimize yield and purity while minimizing production costs.
化学反应分析
Types of Reactions: 1-(2-Cyclopropoxypyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1-(2-Cyclopropoxypyridin-4-yl)ethanone has several applications in scientific research:
作用机制
The mechanism of action of 1-(2-Cyclopropoxypyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways related to disease processes . The compound’s unique structure allows it to bind selectively to its targets, leading to desired biological effects .
相似化合物的比较
1-(pyridin-4-yl)ethan-1-one: This compound shares a similar pyridine structure but lacks the cyclopropyl group.
2-(4-Bromophenyl)-1-(pyridin-3-yl)ethanone: Another related compound with a bromophenyl group instead of a cyclopropyl group.
4-Acetylbiphenyl: This compound has a biphenyl structure with an acetyl group, differing significantly in its chemical properties.
Uniqueness: 1-(2-Cyclopropoxypyridin-4-yl)ethanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
1-(2-cyclopropyloxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H11NO2/c1-7(12)8-4-5-11-10(6-8)13-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI 键 |
BUXJWPPWQFEVLH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC=C1)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


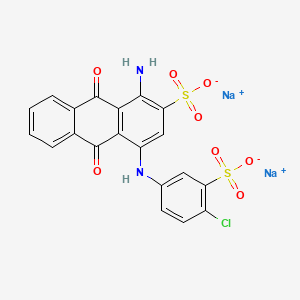
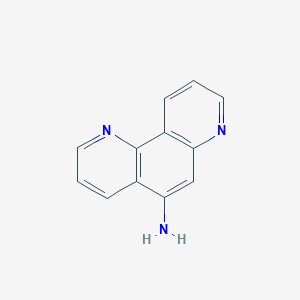

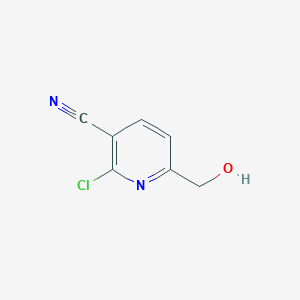
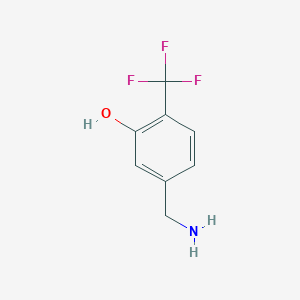
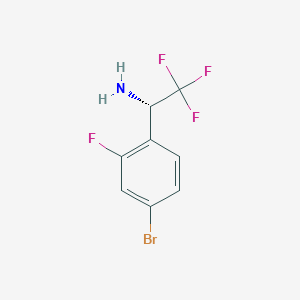
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
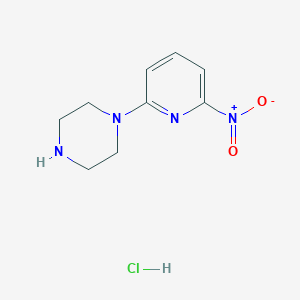

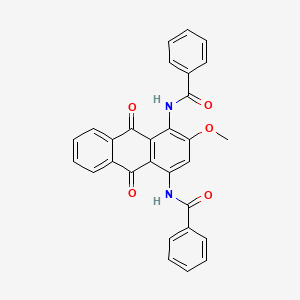
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
